molecular formula C9H8N4OS B2685509 N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-76-6

N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No. B2685509
CAS RN: 478261-76-6
M. Wt: 220.25
InChI Key: TWIUXYBYTIRKAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the procedures used to synthesize the compound, including the reactants, conditions, and yields .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths, angles, and electronic structure. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals, its reactivity patterns, stability, and any notable reactions it undergoes .


Physical And Chemical Properties Analysis

This includes data on the compound’s physical state, melting point, boiling point, solubility, and density. It also includes insights into the compound’s acidity or basicity, nucleophilic and electrophilic properties, and any unique chemical behaviors .

Scientific Research Applications

Antifungal and Antimicrobial Properties

  • N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, closely related to N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide, have been synthesized and shown to exhibit moderate antifungal activities. Some compounds demonstrated more than 50% inhibition activities against Gibberella zeae, surpassing commercial fungicides like carboxin and boscalid (Wu et al., 2012).
  • Pyridine and pyrazine derivatives substituted with thiadiazole rings have been tested against Mycobacterium tuberculosis, showing significant antimycobacterial activity. These compounds' ability to penetrate the mycobacterial cell wall and their expected biotransformation by esterases to active species make them promising in this field (Gezginci et al., 1998).

Anticancer and DNA Interaction Studies

  • Research on rosin derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties, similar in structure to this compound, indicates potential for anticancer applications. These compounds have shown the ability to intercalate with calf thymus DNA and exhibit selective cytotoxicity in cancer cell lines (Li et al., 2020).

Photosynthetic Electron Transport Inhibition

  • Pyrazole derivatives, including those with thiadiazole structures, have been explored as potential inhibitors of photosynthetic electron transport. This research suggests that the inhibitory potential of these compounds is primarily associated with their electrostatic properties, which can be significant in developing new herbicides (Vicentini et al., 2005).

Miscellaneous Applications

  • The structural versatility of compounds related to this compound allows for their use in various chemical syntheses and potential applications in materials science. For example, their role in the synthesis of novel aromatic carboxylic acids and luminescent compounds suggests potential in imaging and sensor technologies (Tang et al., 2011).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it .

properties

IUPAC Name

N-(6-methylpyridin-2-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-6-3-2-4-8(10-6)11-9(14)7-5-15-13-12-7/h2-5H,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIUXYBYTIRKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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